molecular formula C23H17ClFN3O2 B2407389 4-(benzyloxy)-N-(3-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide CAS No. 1211830-87-3

4-(benzyloxy)-N-(3-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2407389
CAS No.: 1211830-87-3
M. Wt: 421.86
InChI Key: ADYLTGFIHHNWRP-UHFFFAOYSA-N
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Description

4-(benzyloxy)-N-(3-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The compound also includes benzyloxy, chlorophenyl, and fluorophenyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzyloxy)-N-(3-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the benzyloxy group: This step involves the reaction of the pyrazole intermediate with benzyl alcohol in the presence of a suitable catalyst, such as a Lewis acid.

    Attachment of the chlorophenyl and fluorophenyl groups: These groups can be introduced through nucleophilic aromatic substitution reactions, where the pyrazole intermediate reacts with chlorobenzene and fluorobenzene derivatives under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which offer better control over reaction conditions and can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(benzyloxy)-N-(3-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.

    Reduction: The nitro groups, if present, can be reduced to amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid derivatives, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

4-(benzyloxy)-N-(3-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-N-(3-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-(benzyloxy)-N-(3-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxamide
  • 4-(benzyloxy)-N-(3-chlorophenyl)-1-(4-chlorophenyl)-1H-pyrazole-3-carboxamide
  • 4-(benzyloxy)-N-(3-chlorophenyl)-1-(4-bromophenyl)-1H-pyrazole-3-carboxamide

Uniqueness

The uniqueness of 4-(benzyloxy)-N-(3-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance its stability and bioactivity compared to similar compounds.

Properties

IUPAC Name

N-(3-chlorophenyl)-1-(4-fluorophenyl)-4-phenylmethoxypyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClFN3O2/c24-17-7-4-8-19(13-17)26-23(29)22-21(30-15-16-5-2-1-3-6-16)14-28(27-22)20-11-9-18(25)10-12-20/h1-14H,15H2,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADYLTGFIHHNWRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CN(N=C2C(=O)NC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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